molecular formula C12H15F3N2 B13968805 (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

Cat. No.: B13968805
M. Wt: 244.26 g/mol
InChI Key: AKBIYCYPMJGIDW-NSHDSACASA-N
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Description

(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of chiral amine-derived iridacycle complexes to catalyze the borrowing hydrogen annulation, providing chiral N-heterocycles directly from simple racemic diols and primary amines . Another approach involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst to yield various pyrrolidines .

Industrial Production Methods

Industrial production of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes using readily available starting materials and efficient catalysts. The use of cerium and nickel catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings with aromatic halides . This method offers operational simplicity and robustness, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives with altered substituents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidines with various functional groups. These products can be further utilized in the synthesis of complex molecules with potential biological activities.

Scientific Research Applications

(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activities. The pyrrolidine ring’s stereochemistry plays a crucial role in determining the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-2-amine
  • (S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-4-amine
  • (S)-1-benzyl-N-(difluoromethyl)pyrrolidin-3-amine

Uniqueness

(S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine is unique due to the specific positioning of the trifluoromethyl group at the 3-position of the pyrrolidine ring. This positioning influences the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds with different substitution patterns .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3S)-1-benzyl-N-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)16-11-6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1

InChI Key

AKBIYCYPMJGIDW-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1NC(F)(F)F)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1NC(F)(F)F)CC2=CC=CC=C2

Origin of Product

United States

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